molecular formula C22H15NO8 B3694454 5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione

5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B3694454
M. Wt: 421.4 g/mol
InChI Key: HVCBLHOLOIPDQP-UHFFFAOYSA-N
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Description

5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a dioxane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxy-2-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-phenyl-1,3-dioxane-4,6-dione under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of a furan ring, a nitrophenyl group, and a dioxane-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO8/c1-28-14-7-9-16(18(12-14)23(26)27)19-10-8-15(29-19)11-17-20(24)30-22(31-21(17)25)13-5-3-2-4-6-13/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCBLHOLOIPDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
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5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
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5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
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5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
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5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
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5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione

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